(4Z)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a complex organic compound with a unique structure that includes a benzodioxole ring, a thiazole ring, and a chlorinated aromatic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Halogen substitution reactions can occur on the benzodioxole ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
(4Z)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4Z)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE
- (4Z)-4-[(6-FLUORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-4-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE lies in its specific substitution pattern and the presence of both sulfur and chlorine atoms, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(4Z)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S2/c1-2-19-13-15-9(12(16)20-13)3-7-4-10-11(5-8(7)14)18-6-17-10/h3-5H,2,6H2,1H3/b9-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDJSYAVUWZJEF-OQFOIZHKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=CC3=C(C=C2Cl)OCO3)C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=CC3=C(C=C2Cl)OCO3)/C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.